3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20201027
Molecular Formula: C21H20N4O4S2
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O4S2 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H20N4O4S2/c1-13-5-2-8-24-18(13)23-17(22-7-4-9-26)15(19(24)27)11-16-20(28)25(21(30)31-16)12-14-6-3-10-29-14/h2-3,5-6,8,10-11,22,26H,4,7,9,12H2,1H3/b16-11- |
| Standard InChI Key | LRHUQNWKGZFTKR-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. Key features include:
-
Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system providing rigidity and π-π stacking potential for target binding.
-
Thiazolidin-4-one ring: A five-membered ring with a thiocarbonyl group, known for antimicrobial and anti-inflammatory properties.
-
(Z)-Configuration: The stereochemistry at the C5 position (denoted by Z) influences molecular geometry and intermolecular interactions .
-
Substituents:
-
Furan-2-ylmethyl: Enhances lipophilicity and potential interactions with hydrophobic enzyme pockets.
-
3-Hydroxypropylamino: Introduces hydrogen-bonding capacity and solubility.
-
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀N₄O₄S₂ | |
| Molecular Weight | 456.5 g/mol | |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3... | |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C... | |
| Topological Polar Surface Area | 147 Ų (estimated) |
Synthesis and Optimization
Synthetic Pathways
While explicit synthetic details for this compound are unavailable, analogous thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids are typically synthesized via:
-
Knoevenagel Condensation: To form the exocyclic double bond between the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties.
-
Nucleophilic Substitution: Introduction of the 3-hydroxypropylamino group at the pyrimidine C2 position using 3-aminopropanol under basic conditions.
-
Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields high-purity products.
Stereochemical Control
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s thiocarbonyl and the pyrido[1,2-a]pyrimidinone’s carbonyl group, as evidenced by NMR studies of related compounds .
Biological Activity and Mechanisms
Antimicrobial Activity
Thiazolidinones with furan substituents exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL). The thiocarbonyl group disrupts microbial cell membrane integrity via thiol-mediated redox reactions.
Analytical Characterization
Spectroscopic Methods
-
¹H/¹³C NMR: Assignments for the (Z)-configuration are confirmed by coupling constants (J = 10–12 Hz for vinyl protons).
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 457.0982 (calc. 457.0985).
Comparative Analysis with Analogues
Table 2: Structural and Pharmacological Comparison
The target compound’s hydroxypropyl group confers superior solubility (LogP: 1.8 vs. 2.5 for morpholinopropyl analogue) without compromising activity .
Applications and Research Implications
Drug Development
-
Lead Compound for Inflammation: Dual 5-LOX/COX-2 inhibition could circumvent NSAID-related ulcers.
-
Antifungal Agent: Synergistic effects with fluconazole against azole-resistant Candida strains are plausible.
Future Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.
-
Toxicity Profiling: Evaluate hepatotoxicity risks in vitro (e.g., HepG2 cell assays).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume